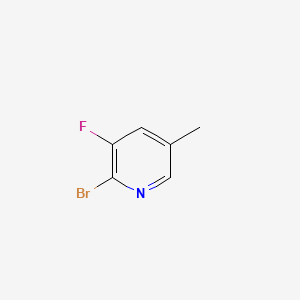

2-Bromo-3-fluoro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTPYXPSXKTDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543215 | |

| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-16-4 | |

| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine

CAS Number: 34552-16-4

This technical guide provides an in-depth overview of 2-Bromo-3-fluoro-5-methylpyridine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions.

Compound Properties and Identification

This compound is a halogenated pyridine derivative valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34552-16-4 | PubChem[2] |

| Molecular Formula | C₆H₅BrFN | PubChem[2] |

| Molecular Weight | 190.01 g/mol | PubChem[2] |

| Appearance | White crystalline powder | ChemicalBook[1] |

| Boiling Point | 205.4±35.0 °C (Predicted) | ChemicalBook[3] |

| Melting Point | 60-63°C | Echemi[4] |

| Density | ~1.6 g/cm³ | ChemicalBook[1] |

| Flash Point | 78.0±25.9 °C (Predicted) | Echemi[4] |

| Refractive Index | 1.530 (Predicted) | ChemicalBook[1] |

Table 2: Spectroscopic Data of a Structurally Similar Compound (2-Bromo-4-fluoro-5-methylpyridine)

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.1 | d | H-6 | |

| ~7.2 | d | H-3 | |

| ~2.3 | s | -CH₃ | |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment | |

| ~158 (d, J ≈ 240 Hz) | C-4 | ||

| ~150 (d, J ≈ 15 Hz) | C-2 | ||

| ~148 | C-6 | ||

| ~125 (d, J ≈ 20 Hz) | C-5 | ||

| ~120 (d, J ≈ 5 Hz) | C-3 | ||

| ~17 | -CH₃ |

Source: Benchchem[5]

Synthesis Pathway

A plausible synthetic route to this compound can be adapted from procedures for analogous fluorinated pyridines. A common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from patent literature for similar compounds.[6][7] The following is a representative protocol for a key application of this compound: the Suzuki-Miyaura cross-coupling reaction.[8]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 1.5 - 2.5 equivalents)

-

Solvent (e.g., 1,4-dioxane and water mixture, 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to 85-95 °C with stirring for 15-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture and dilute the filtrate with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines, such as this compound, are crucial intermediates in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many approved drugs, and the presence of bromine and fluorine atoms provides handles for further chemical modification. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The fluorine atom can enhance the metabolic stability and bioavailability of the final compound, which are desirable properties in drug candidates.[1]

Safety Information

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements for this compound

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

References

- 1. innospk.com [innospk.com]

- 2. This compound | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-5-bromo-3-methylpyridine CAS#: 29312-98-9 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring reactive bromine and fluorine atoms, makes it a crucial intermediate for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis and subsequent cross-coupling reactions are presented, alongside an illustrative example of its application in the synthesis of kinase inhibitors that modulate critical cellular signaling pathways.

Chemical and Physical Properties

This compound (CAS RN: 34552-16-4) is a white crystalline powder under standard conditions.[1] Its molecular structure combines the stability of the pyridine ring with the reactivity of a C-Br bond, suitable for cross-coupling reactions, and the unique electronic properties imparted by the fluorine substituent. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Exact Mass | 188.95894 Da | [2] |

| CAS Number | 34552-16-4 | [1][2] |

| Appearance | White Crystalline Powder | [1] |

| Density | ~1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg (estimated) | [1] |

| Flash Point | 77.8 ± 25.9 °C (estimated) | [1] |

| Refractive Index | ~1.530 (estimated) | [1] |

| Purity (Typical) | ≥99.0% | [3] |

| Synonyms | 3-Fluoro-2-bromo-5-methylpyridine, 2-Brom-3-fluor-5-methylpyridin | [1][2] |

Spectroscopic Data

While experimental spectra for this compound are not widely published, data for the closely related isomer 2-Bromo-4-fluoro-5-methylpyridine (CAS 1211537-29-9) provides a strong basis for spectroscopic characterization. The following tables summarize predicted data based on established principles.

Table 2: Predicted ¹H and ¹³C NMR Data for a 2-Bromo-fluoro-5-methylpyridine Isomer Data predicted for 2-Bromo-4-fluoro-5-methylpyridine in CDCl₃. Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.

| ¹H NMR (500 MHz) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| Pyridine Proton | ~8.1 | d | ~2.5 | 1H | H-6 |

| Pyridine Proton | ~7.2 | d | ~5.0 | 1H | H-3 |

| Methyl Protons | ~2.3 | s | - | 3H | -CH₃ |

| ¹³C NMR (125 MHz) | δ (ppm) | Assignment | |||

| Aromatic Carbon | ~158 (d, J ≈ 240) | C-4 (C-F) | |||

| Aromatic Carbon | ~150 (d, J ≈ 15) | C-2 (C-Br) | |||

| Aromatic Carbon | ~148 | C-6 | |||

| Aromatic Carbon | ~125 (d, J ≈ 20) | C-5 | |||

| Aromatic Carbon | ~115 (d, J ≈ 5) | C-3 | |||

| Methyl Carbon | ~15 | -CH₃ |

Table 3: Predicted FT-IR and Mass Spectrometry Data Data predicted for 2-Bromo-4-fluoro-5-methylpyridine.

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Aromatic C-H |

| Methyl C-H Stretch | 2950-2850 | Methyl C-H |

| Ring Vibrations | 1600-1450 | C=C and C=N Stretch |

| C-F Stretch | 1250-1200 | C-F Stretch |

| C-Br Stretch | 1100-1000 | C-Br Stretch |

| Mass Spec. (EI) | m/z | Assignment |

| Molecular Ion | 189 / 191 | [M]⁺ / [M+2]⁺ (⁷⁹Br/⁸¹Br) |

| Fragment | 110 | [M - Br]⁺ |

| Fragment | 95 | [M - Br - CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of fluoropyridines involves a diazotization reaction of an aminopyridine precursor, followed by a Balz-Schiemann or similar fluorination reaction. The bromination can be achieved prior to or after this sequence. The following is a representative protocol adapted from established methods for fluoropyridine synthesis.[4][5]

Figure 1: General synthetic workflow for this compound.

Materials:

-

3-Amino-2-bromo-5-methylpyridine (1.0 eq)

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Diazotization: In a suitable fluoropolymer reaction vessel, dissolve 3-Amino-2-bromo-5-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78 °C.

-

Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to a range of -5 °C to 5 °C and stir for 30-60 minutes.

-

Fluorination (Balz-Schiemann): Gently heat the reaction mixture to between 30 °C and 70 °C for 30-60 minutes to induce thermal decomposition of the diazonium salt and formation of the C-F bond.

-

Work-up: Carefully cool the reaction mixture and quench it by pouring it into a mixture of ice and water.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the final product as a white crystalline solid.[5]

Application in Suzuki-Miyaura Cross-Coupling

The C-Br bond at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in drug discovery for assembling biaryl structures.

General Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

-

Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.

Application in Drug Discovery: A Case Study with Encorafenib

Halogenated pyridines are foundational scaffolds in medicinal chemistry.[6] While this compound is a key building block, we will use the synthesis of the FDA-approved drug Encorafenib (Braftovi®) to illustrate the critical role of a structurally similar intermediate, 5-chloro-2-fluoro-3-aminophenyl sulfonamide, in modern drug design. Encorafenib is a potent inhibitor of the BRAF kinase, used to treat certain types of melanoma and colorectal cancer.[1][7]

Figure 2: Logical relationship showing the role of a halopyridine building block in drug synthesis.

Encorafenib's Mechanism of Action and the MAPK/ERK Signaling Pathway

Encorafenib is a targeted therapy designed to inhibit the B-Raf protein, specifically when it contains activating mutations like V600E.[1][8] B-Raf is a serine/threonine kinase that is a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[1][2]

In normal cells, this pathway is tightly regulated and transmits signals from cell surface receptors to the nucleus to control cell proliferation, differentiation, and survival. However, in many cancers, including melanoma, mutations in the BRAF gene cause the B-Raf protein to be constitutively active, leading to constant downstream signaling and uncontrolled cell growth.[8]

Encorafenib acts as an ATP-competitive inhibitor, binding to the kinase domain of the mutated B-Raf protein.[8] This action prevents B-Raf from phosphorylating and activating its downstream target, MEK. Consequently, MEK cannot activate ERK, and the pro-growth signals are halted, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][8]

Figure 3: Encorafenib's inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated area. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, heat, and direct sunlight.[1]

Conclusion

This compound is a strategically important intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its dual halogenation provides multiple reaction sites for building molecular complexity through established synthetic methodologies like palladium-catalyzed cross-coupling. As demonstrated by the mechanism of the BRAF inhibitor Encorafenib, such building blocks are integral to the creation of targeted therapies that can precisely modulate disease-relevant signaling pathways. A thorough understanding of the properties and reactivity of this compound is essential for researchers aiming to develop next-generation therapeutics.

References

- 1. What is the mechanism of Encorafenib? [synapse.patsnap.com]

- 2. braftovi.pfizerpro.com [braftovi.pfizerpro.com]

- 3. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medkoo.com [medkoo.com]

- 6. innospk.com [innospk.com]

- 7. Encorafenib - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry.

This technical guide provides a comprehensive analysis of this compound, a versatile heterocyclic intermediate crucial for the development of novel pharmaceutical and agrochemical agents. This document details its core chemical and physical properties, provides experimentally derived and predicted spectroscopic data, and outlines detailed protocols for its synthesis and key cross-coupling reactions.

Core Chemical Properties and Physical Data

This compound is a substituted pyridine ring possessing a unique combination of functional groups that make it an attractive starting material for a variety of chemical transformations.[1] The presence of a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position allows for regioselective modifications, rendering it a valuable scaffold in the design of complex molecules with specific steric and electronic properties.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| Appearance | White crystalline powder[1] |

| Density | ~1.6 g/cm³[1] |

| Boiling Point | ~205.0 °C at 760 mmHg[1] |

| Flash Point | ~77.8 °C[1] |

| Refractive Index | ~1.530[1] |

| CAS Number | 34552-16-4[1] |

Spectroscopic Profile

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [2]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.1 | d | ~2.5 | 1H | H-6 |

| ~7.2 | d | ~5.0 | 1H | H-3 |

| ~2.3 | s | - | 3H | -CH₃ |

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 and H-3 arises from coupling to the fluorine atom.[2]

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [2]

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 240 Hz) | C-4 |

| ~150 (d, J ≈ 15 Hz) | C-2 |

| ~148 | C-6 |

| ~125 (d, J ≈ 20 Hz) | C-5 |

| ~115 (d, J ≈ 5 Hz) | C-3 |

| ~15 | -CH₃ |

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.[2]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for 2-Bromo-4-fluoro-5-methylpyridine [2]

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |

| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 110 | Moderate | [M - Br]⁺ |

| 95 | Moderate | [M - Br - CH₃]⁺ |

Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.[2]

Table 5: Predicted FT-IR Data (KBr Pellet) for 2-Bromo-4-fluoro-5-methylpyridine [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, valued for its ability to participate in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1]

Caption: Logical workflow for the synthesis and key reactions of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis of this compound and its subsequent use in two of the most pivotal cross-coupling reactions in modern drug discovery.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar bromo-fluoro-pyridines.[3][4]

Objective: To synthesize this compound from 3-fluoro-5-methyl-2-aminopyridine.

Materials:

-

3-Fluoro-5-methyl-2-aminopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(II) bromide

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for synthesis under inert atmosphere

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-5-methyl-2-aminopyridine in hydrobromic acid (48%) while maintaining the temperature below 25 °C.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in deionized water dropwise, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

In a separate beaker, prepare a solution of copper(II) bromide in deionized water.

-

Slowly add the diazonium salt solution to the copper(II) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-3-fluoro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a multi-step process, with detailed experimental protocols derived from established chemical transformations on analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically approached through a three-step sequence commencing with the readily available starting material, 2-amino-5-methylpyridine. The pathway involves an initial electrophilic bromination, followed by a diazotization of the amino group, and culminating in a fluoro-dediazoniation reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be carried out in a well-ventilated fume hood.

Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine

This step involves the regioselective bromination of 2-amino-5-methylpyridine at the 3-position. The use of N-Bromosuccinimide (NBS) as a brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF) is a common and effective method for such transformations.[2]

Reaction Scheme:

Caption: Bromination of 2-amino-5-methylpyridine.

Experimental Protocol:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine in DMF.

-

Cool the flask in an ice bath to 0°C.

-

Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalents) in DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylpyridine over a period of 1-2 hours, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-bromo-5-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | Adapted from[2] |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Temperature | 0°C to 20°C | [2] |

| Reaction Time | 8-10 hours | [2] |

| Expected Yield | ~80% (based on similar reactions) | [2] |

Step 2 & 3: Synthesis of this compound via Diazotization and Fluorination

This two-part final step involves the conversion of the amino group of 2-amino-3-bromo-5-methylpyridine into a diazonium salt, which is then subjected to a fluorination reaction, likely a Balz-Schiemann type reaction. This method is a well-established procedure for the introduction of fluorine into aromatic rings.[3] A similar transformation has been described in a patent for the synthesis of related fluorinated picolines.[4]

Reaction Scheme:

Caption: Diazotization and fluorination of 2-amino-3-bromo-5-methylpyridine.

Experimental Protocol:

-

Suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) in a reaction vessel cooled to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

-

The resulting diazonium tetrafluoroborate salt can be isolated by filtration and washed with cold ether.

-

Gently heat the isolated diazonium salt in an inert solvent (e.g., toluene or xylene) or without a solvent until nitrogen evolution ceases. The temperature for thermal decomposition is typically in the range of 100-150°C.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-3-bromo-5-methylpyridine | Inferred from[4][5] |

| Reagents | Sodium Nitrite (NaNO₂), Tetrafluoroboric Acid (HBF₄) | [3][4] |

| Reaction Temperature | Diazotization: 0-5°C; Fluorination: 100-150°C | [5] |

| Expected Yield | 50-70% (based on similar reactions) | [4][5] |

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathway. The yields are estimates based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield |

| 1 | Bromination | 2-Amino-5-methylpyridine | NBS, DMF | 2-Amino-3-bromo-5-methylpyridine | ~80% |

| 2 & 3 | Diazotization & Fluorination | 2-Amino-3-bromo-5-methylpyridine | NaNO₂, HBF₄ | This compound | 50-70% |

Logical Workflow of the Synthesis

The overall workflow for the synthesis of this compound is depicted in the following diagram, outlining the key stages from starting material to the final purified product.

References

Spectroscopic Profile of 2-Bromo-3-fluoro-5-methylpyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the versatile organic intermediate, 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4).[1] Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy based on established chemical principles. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in further research endeavors.

Compound Overview

This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring bromine, fluorine, and methyl substituents on the pyridine ring, offers multiple reaction sites for derivatization.

Chemical Structure:

Key Properties:

-

IUPAC Name: this compound[1]

-

CAS Number: 34552-16-4[1]

-

Molecular Formula: C₆H₅BrFN[1]

-

Molecular Weight: 190.01 g/mol [1]

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | d | ~2.0 | 1H | H-6 |

| ~7.45 | d | ~8.5 | 1H | H-4 |

| ~2.35 | s | - | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J ≈ 240 Hz) | C-3 |

| ~148 (d, J ≈ 15 Hz) | C-2 |

| ~145 | C-6 |

| ~130 (d, J ≈ 5 Hz) | C-4 |

| ~128 (d, J ≈ 20 Hz) | C-5 |

| ~17 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~-130 | m |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 189/191 | 100/98 | [M]⁺ (containing ⁷⁹Br/⁸¹Br) |

| 174/176 | Moderate | [M - CH₃]⁺ |

| 110 | Moderate | [M - Br]⁺ |

| 95 | Low | [M - Br - CH₃]⁺ |

Infrared (IR) Spectroscopy

Table 5: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1600-1450 | Strong | C=C and C=N Stretching (Pyridine Ring) |

| 1250-1200 | Strong | C-F Stretch |

| 1100-1000 | Strong | C-Br Stretch |

| 850-800 | Strong | C-H Bending (Out-of-Plane) |

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen-fluorine framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for this compound. While this information is based on sound chemical principles, it is crucial for researchers to obtain and analyze experimental data to confirm these predictions. The provided methodologies and workflow offer a systematic approach for the characterization of this and other novel chemical entities, facilitating its application in the advancement of pharmaceutical and agrochemical research.

References

An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-methylpyridine, a key heterocyclic aromatic compound. Its unique structural features, including bromine, fluorine, and methyl functional groups, make it a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This document outlines its chemical identity, physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and a visualization of its role in chemical synthesis.

Chemical Identity

-

IUPAC Name: this compound[3]

-

Synonyms:

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | 190.01 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Density | ~1.6 g/cm³ | [1] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 77.8 ± 25.9 °C | [1] |

| Refractive Index | 1.530 | [1] |

| Purity | ≥99.0% | [1][2] |

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.[1][2][5] The bromine atom at the 2-position provides a reactive site for such transformations.

Objective: To synthesize a 2-aryl-3-fluoro-5-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material (this compound) is consumed. This typically takes 12-24 hours.[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-3-fluoro-5-methylpyridine.

Visualization of Synthetic Utility

The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction described above, highlighting the role of this compound as a key reactant.

Caption: Suzuki-Miyaura cross-coupling workflow.

References

Navigating the Solubility of 2-Bromo-3-fluoro-5-methylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromo-3-fluoro-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a predictive assessment based on its physicochemical properties and outlines detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is crucial for predicting its behavior in various solvent systems. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H5BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 77.8 ± 25.9 °C | [1] |

| Purity | Typically ≥99.0% | [1] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the polarity of this compound, owing to the presence of the nitrogen, fluorine, and bromine atoms, suggests its solubility in a range of organic solvents. The following table provides a qualitative prediction of its solubility. It is imperative to note that these are estimations and require experimental verification for precise applications.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. Potential for hydrogen bonding with the pyridine nitrogen may also enhance solubility.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute but are less polar than alcohols or polar aprotic solvents.[3] |

| Non-polar | Hexane, Toluene | Low | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of non-polar solvents. |

Experimental Protocols for Solubility Determination

Accurate solubility data is best obtained through empirical measurement. The following are standard laboratory methods that can be employed.

Method 1: Gravimetric Analysis of a Saturated Solution

This is a classic and straightforward method for determining solubility.[3]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be utilized. Visually confirm that excess solid remains, indicating a saturated solution.[3]

-

Isolation of the Supernatant: Allow the solid to settle, and then carefully decant or filter a known volume of the clear supernatant. A syringe filter can be effective for removing fine particles.

-

Solvent Evaporation: Remove the solvent from the known volume of the supernatant under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.[3]

-

Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue in a vacuum oven until a constant weight is achieved. Weigh the container with the dry residue.[3]

-

Calculation: The mass of the dissolved solid is the final weight of the container with residue minus the initial weight of the empty container. Solubility can then be expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).[3]

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly accurate and can be used for a wide range of concentrations.

Methodology:

-

Preparation of a Saturated Solution: Follow steps 1 and 2 from the gravimetric analysis method.

-

Sample Preparation: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the HPLC detector.

-

HPLC Analysis:

-

Calculation:

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound for a given application, such as a chemical reaction or purification.

This guide provides a framework for approaching the solubility of this compound. While predictive models are useful, empirical determination remains the gold standard for accurate and reliable data in research and development.

References

A Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine: Commercial Availability, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4), a key building block in medicinal chemistry and agrochemical research. The document details its commercial availability from various suppliers, outlines its synthetic utility in key cross-coupling and nucleophilic substitution reactions, and provides generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position, provides multiple reactive sites for the construction of complex molecular architectures.[1] The presence of the bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of target molecules, a desirable feature in drug design.[1] This guide offers an in-depth look at the commercial landscape for this compound and its application in key synthetic transformations.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The following table summarizes the availability from several key vendors, providing details on purity, quantity, and catalog numbers for easy reference.

| Supplier | Catalog Number | Purity | Quantity |

| Sigma-Aldrich | AMBH2D6FD961 | 98% | Varies |

| ECHO CHEMICAL CO., LTD. | ADB1205705001 | - | 250mg |

| LabNetwork | LN00257055 | min 98% | 10g |

| Dayang Chem (Hangzhou) Co.,Ltd. | - | - | Inquire |

| Reagentia | R00380Q | - | 100mg, 250mg, 5g |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Applications and Reaction Pathways

This compound is a valuable synthon primarily utilized in the construction of carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by the chemistry of the bromo and fluoro substituents on the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, positioning the bromo-substituent as a highly effective leaving group.[2]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can be readily coupled with various aryl or heteroaryl boronic acids or their esters to generate more complex biaryl structures, which are common motifs in pharmaceuticals.

Caption: Suzuki-Miyaura coupling of this compound.

Nucleophilic Aromatic Substitution (SNAr)

While the bromine atom is the more reactive site for cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens in SNAr reactions is generally the reverse of that in cross-coupling: F > Cl > Br > I.[3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself activates the ring towards nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides.

Caption: Nucleophilic aromatic substitution on this compound.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfill.

-

Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF) is added via syringe.

-

Reaction: The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

-

Reagent Addition: Add the nucleophile (e.g., an amine or alcohol, 1.2-2.0 equiv.) and a base (e.g., K₂CO₃ or NaH, 1.5-3.0 equiv.).

-

Reaction: The mixture is stirred and heated to a temperature typically between 80 and 150 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Spectroscopic Data

Experimentally obtained ¹H and ¹³C NMR spectra for this compound are not widely available in the literature. For structural confirmation, it is crucial to acquire and interpret NMR data. As a reference, predicted spectroscopic data for a related isomer, 2-Bromo-4-fluoro-5-methylpyridine, suggests characteristic signals and coupling patterns arising from the fluorine and bromine substituents.[4] Researchers should perform their own spectroscopic analysis for unambiguous characterization.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel compounds in the pharmaceutical and agrochemical sectors. Its utility in cornerstone reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution allows for diverse molecular elaborations. This guide provides a foundational understanding of its availability and chemical reactivity to aid researchers in their synthetic endeavors. It is recommended that experimental conditions for any new transformation be carefully optimized to achieve the desired outcomes.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4), a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Adherence to rigorous safety protocols is essential when working with this compound due to its hazardous properties.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 34552-16-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₅BrFN | [2][3][4][5][6] |

| Molecular Weight | 190.01 g/mol | [3][4][5][6] |

| Appearance | White crystalline powder | [1][2] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1][2] |

| Flash Point | 77.8 ± 25.9 °C | [1][2] |

| Density | 1.6 ± 0.1 g/cm³ | [1][2] |

| Purity | Typically ≥98% - 99% | [1][2][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[4][7] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[4][7] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[4][7] |

Toxicological Data: Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not readily available in the public domain. The hazard classifications are based on available data and computational models. The absence of specific toxicity values necessitates a cautious approach, treating the compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is the first line of defense against exposure.

General Handling Procedures

-

Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.

-

Hygiene: Practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.

-

Transport: When transporting the chemical, use sealed, shatter-resistant containers within a secondary container.

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Container: Store in a tightly sealed container to prevent exposure to moisture and air.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Security: Store in a locked cabinet or a restricted-access area.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and incorporated into institution-specific Standard Operating Procedures (SOPs).

Weighing the Powder

Preparing a Solution

-

Preparation: Perform all steps in a chemical fume hood.

-

Solvent: Choose an appropriate solvent. Ensure the solvent is compatible with this compound.

-

Addition: Slowly add the weighed this compound powder to the solvent while stirring to prevent clumping and splashing.

-

Dissolution: Continue stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but be mindful of the solvent's flashpoint and the compound's stability.

-

Storage: Store the resulting solution in a clearly labeled, sealed container.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills (Solid):

-

Ensure proper PPE is worn.

-

Gently sweep or vacuum the spilled solid into a labeled, sealable container for disposal. Avoid generating dust.

-

Wipe the area with a damp cloth, and then clean with soap and water.

-

Collect all cleaning materials for proper disposal.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert the appropriate emergency response team and institutional safety office.

-

Ensure the area is well-ventilated, if safe to do so.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety policies and procedures. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is undertaken.

References

- 1. innospk.com [innospk.com]

- 2. tmi.utexas.edu [tmi.utexas.edu]

- 3. ddpsinc.com [ddpsinc.com]

- 4. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of 2-Bromo-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the optimal storage conditions, handling procedures, and stability characteristics of 2-Bromo-3-fluoro-5-methylpyridine (CAS No: 34552-16-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, purity, and performance in research and development applications.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] With a molecular formula of C6H5BrFN and a molecular weight of 190.01 g/mol , it is a key building block in the development of novel pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring bromine, fluorine, and methyl substituents on a pyridine ring, imparts unique reactivity, making it valuable for various cross-coupling and nucleophilic substitution reactions.[1] The compound typically appears as a white crystalline powder.[1] Given its sensitivity to environmental factors, proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility.[1]

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are a synthesis of information from various chemical suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature or refrigeration (2°C to 8°C) is advised.[2][3] | To minimize the rate of potential thermal degradation and preserve its crystalline structure.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] Keep in a well-ventilated area.[4][5] | To prevent oxidation and reactions with atmospheric components. |

| Container | Keep in a tightly sealed container.[1][5] | To protect from moisture and air exposure, which can lead to hydrolysis and other degradation.[1] |

| Light Exposure | Protect from light. | To prevent potential photodegradation, which can be induced by UV or visible light. |

| Incompatibilities | Avoid strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |

Storage and Handling Workflow

The following diagram outlines the recommended workflow for the proper storage and handling of this compound upon receipt and during use in the laboratory.

Chemical Stability and Potential Degradation

While specific stability studies for this compound are not extensively published, data on related halogenated pyridines suggest potential degradation pathways. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability study results.

-

Hydrolysis : The Carbon-Bromine (C-Br) bond can be susceptible to hydrolysis, particularly in the presence of moisture. This reaction would lead to the formation of the corresponding 2-hydroxy-3-fluoro-5-methylpyridine derivative.

-

Photodegradation : Exposure to light, especially UV radiation, can provide the energy to cleave the C-Br or C-F bonds. This process can generate radical species, leading to a variety of degradation products and potential polymerization.

The diagram below illustrates these primary potential degradation pathways.

Experimental Protocol for Stability Assessment

The absence of published, specific stability data necessitates a robust experimental protocol to determine the stability profile of this compound. The following protocol is adapted from the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B) and can be used to conduct forced degradation (stress testing) and long-term stability studies.

Objective: To identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of this compound. This information is critical for developing and validating a stability-indicating analytical method.

Analytical Method: A validated stability-indicating HPLC method is required. The method must be able to separate the intact compound from all potential degradation products. A reversed-phase HPLC with UV detection is a common starting point.

A. Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the chemical behavior of the molecule under harsh conditions.[6]

-

Acid and Base Hydrolysis:

-

Protocol: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Conditions: Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Time Points: Analyze samples at initial, 2, 6, 24, and 48 hours.

-

Analysis: Neutralize the samples before analysis. Quantify the parent compound and any degradation products.

-

-

Oxidative Degradation:

-

Protocol: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Conditions: Store the solution at room temperature, protected from light.

-

Time Points: Analyze samples at initial, 2, 6, 24, and 48 hours.

-

Analysis: Quantify the parent compound and any oxidation products.

-

-

Thermal Degradation:

-

Protocol: Store the solid compound in a controlled temperature oven.

-

Conditions: Expose the solid material to dry heat (e.g., 80°C).

-

Time Points: Analyze samples at 1, 3, and 7 days.

-

Analysis: Dissolve the solid in a suitable solvent and analyze.

-

-

Photostability Testing (as per ICH Q1B):

-

Protocol: Expose the solid compound and a solution of the compound to a light source capable of emitting both UV and visible light.

-

Conditions: The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

Analysis: Analyze the light-exposed and dark control samples.

-

B. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

-

Sample Preparation:

-

Use at least three different batches of this compound.

-

Package the samples in containers that simulate the proposed storage and shipping containers.

-

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 2-8°C if refrigeration is intended).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Schedule:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the parent compound.

-

Purity: Determination of degradation products/impurities.

-

By following this comprehensive guide, researchers and scientists can ensure the quality and reliability of this compound, leading to more accurate and reproducible results in their synthetic and developmental endeavors.

References

- 1. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. youtube.com [youtube.com]

- 4. jordilabs.com [jordilabs.com]

- 5. oecd.org [oecd.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-3-fluoro-5-methylpyridine

This technical guide provides a comprehensive overview of the physical appearance and form of 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4), a key intermediate in organic synthesis.[1] The information presented is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Summary of Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][2] |

| Appearance | White crystalline powder, Solid | [1][3] |

| Purity | ≥99.0% | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 77.8 ± 25.9 °C | [1] |

| Refractive Index | 1.530 | [1] |

Detailed Physical Appearance and Form

This compound is consistently described as a white crystalline powder under standard conditions.[1] Its solid form is a key characteristic that facilitates its handling, packaging, and storage, typically in 25 KGS drums for industrial applications.[1] The high purity of the compound, generally ≥99.0%, ensures consistent physical properties and performance in synthetic processes.[1]

The presence of bromine and fluorine atoms in its structure contributes to its specific physical characteristics, such as its density of approximately 1.6 g/cm³.[1] While some related pyridine compounds may appear as liquids or have a yellowish tint, the available data for this compound specifies its form as a white solid.[1][3][4][5]

Visualization of Key Compound Properties

The following diagram illustrates the relationship between the core compound and its primary physical and chemical identifiers.

References

The Strategic Application of 2-Bromo-3-fluoro-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of the versatile heterocyclic building block, 2-Bromo-3-fluoro-5-methylpyridine, in medicinal chemistry. This document elucidates its synthetic utility, particularly in the generation of novel kinase inhibitors, and provides detailed experimental protocols and conceptual frameworks for its application in drug discovery programs.

Core Molecular Properties and Synthetic Versatility

This compound (CAS Number: 34552-16-4) is a substituted pyridine derivative that has garnered interest as a key intermediate in the synthesis of complex, biologically active molecules.[1][2] Its utility in medicinal chemistry is largely attributed to its unique substitution pattern, which offers multiple avenues for chemical modification.

The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1] The fluorine atom at the 3-position can significantly influence the physicochemical properties of the resulting derivatives, potentially enhancing metabolic stability, binding affinity, and bioavailability.[1] The methyl group at the 5-position provides an additional site for potential modification or can serve as a key interaction point with a biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 34552-16-4 |

| Appearance | White crystalline powder |

| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Flash Point | 77.8 ± 25.9 °C |

Key Synthetic Transformations and Experimental Protocols

The strategic placement of the bromine atom makes this compound an ideal substrate for derivatization. Below are generalized, yet detailed, protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are pivotal for the synthesis of diverse compound libraries.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is instrumental for coupling aryl or heteroaryl moieties to the pyridine core, a common structural motif in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.) or K₃PO₄ (2.2 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-substituted-3-fluoro-5-methylpyridine derivative.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is crucial for introducing amine functionalities, which can act as key hydrogen bond donors in interactions with biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application in the Development of Kinase Inhibitors